molecular formula C16H18ClN3OS B11381802 5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11381802
M. Wt: 335.9 g/mol
InChI Key: VOGLRIVFOGMZDM-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, an ethylphenyl group, and a propan-2-ylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using an appropriate ethylphenyl halide.

    Addition of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate

Uniqueness

The uniqueness of 5-chloro-N-(4-ethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3OS/c1-4-11-5-7-12(8-6-11)19-15(21)14-13(17)9-18-16(20-14)22-10(2)3/h5-10H,4H2,1-3H3,(H,19,21)

InChI Key

VOGLRIVFOGMZDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC(C)C

Origin of Product

United States

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